molecular formula C5H8O B569997 Cyclopentanone-3,3,4,4-D4 CAS No. 36219-23-5

Cyclopentanone-3,3,4,4-D4

Cat. No. B569997
CAS RN: 36219-23-5
M. Wt: 88.142
InChI Key: BGTOWKSIORTVQH-LNLMKGTHSA-N
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Description

Cyclopentanone-3,3,4,4-D4 is a chemical compound used in the synthesis of various simple and complex organic compounds . It is also used in the synthesis of peptidase IV inhibitors for the treatment of type 2 diabetes .


Physical And Chemical Properties Analysis

Cyclopentanone-3,3,4,4-D4 is a stable compound but can form explosive peroxides when exposed to air for a prolonged period . It is flammable, with a flash point of 29 degrees Celsius . It also has a boiling point of 130.7 degrees Celsius and a melting point of -51 degrees Celsius . It is slightly soluble in water but mixes readily with most organic solvents, such as alcohol and ether .

Scientific Research Applications

  • Vibrational Spectroscopy and Electronic Excited States : Zhang et al. (1993) investigated the jet-cooled fluorescence excitation spectra of cyclopentanone and its deuterated isotopomers. They provided insights into the vibrational frequencies and electronic excited states of these molecules, which is crucial for understanding their photochemical properties (Zhang, Chiang, & Laane, 1993).

  • Biomass Conversion and Catalysis : Wang et al. (2021) highlighted a synthetic approach to fabricate N-doped carbon nanotube networks with confined Co nanoparticles from bulk g-C3N4. This method efficiently converts biomass-derived furanic aldehydes to cyclopentanones, demonstrating the potential of cyclopentanone derivatives in biomass conversion and catalysis (Wang et al., 2021).

  • Pharmacological Research : Gu et al. (2013) studied 2-(3',5'-Dimethoxybenzylidene) cyclopentanone (DMBC), a novel synthetic compound with antinociceptive activities. Their research contributes to the understanding of the roles of autophagic-lysosomal pathways in pain management (Gu et al., 2013).

  • Vibrational Analysis and Molecular Structure : Kartha et al. (1973) performed a vibrational analysis of cyclopentanone and its isotopic species, contributing to the understanding of molecular structure and dynamics (Kartha, Mantsch, & Jones, 1973).

  • Triplet State Analysis : Shain et al. (1972) conducted a microwave-optical double resonance study on the triplet state of cyclopentanone. This research aids in understanding the reactive properties of cyclopentanone's excited states (Shain, Chiang, & Sharnoff, 1972).

  • Biofuel Research : Bao et al. (2017) explored the laminar flame characteristics of cyclopentanone at elevated temperatures. This research is significant for evaluating the potential of cyclopentanone as a biofuel (Bao et al., 2017).

  • C–H⋯O Interactions Study : Vaz et al. (2013) investigated the C–H⋯O interactions in cyclopentanone using inelastic neutron scattering, providing insights into the molecular interactions and bonding in cyclopentanone (Vaz, Nolasco, & Ribeiro-Claro, 2013).

  • Synthesis of Chiral Compounds : Song et al. (2003) developed an efficient synthesis method for a chiral cyclopentanone derivative, which is a valuable building block for synthesizing vitamin D and steroids (Song, Okamoto, & Sato, 2003).

  • Catalytic Applications : Ngo et al. (2018) demonstrated the improvement of stability in cyclopentanone aldol condensation MgO-based catalysts through surface hydrophobization, indicating the chemical’s significance in catalytic processes (Ngo, Sooknoi, & Resasco, 2018).

  • Industrial Production Processes : Sinopec Shanghai (2011) reviewed the production processes of cyclopentanone, indicating its importance as a fine chemical intermediate in various industries (Sinopec Shanghai, 2011).

Safety And Hazards

Cyclopentanone-3,3,4,4-D4 is classified as a potential eye irritant and may cause skin irritation upon prolonged contact . Moreover, inhalation of its vapors might lead to respiratory discomfort . Therefore, appropriate safety measures should be taken when handling this compound, including the use of proper personal protective equipment .

properties

IUPAC Name

3,3,4,4-tetradeuteriocyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c6-5-3-1-2-4-5/h1-4H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTOWKSIORTVQH-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(=O)CC1([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentanone-3,3,4,4-D4

Citations

For This Compound
4
Citations
S Borčić - Croatica Chemica Acta, 1963 - hrcak.srce.hr
The synthesis 6f cyclopentyl-3, 3, 4, 4-d4 p-toluenesulfonate is described. The acetolysis rate constant of this compound at 50.00 was determined. With the help of the IBM 7090 …
Number of citations: 2 hrcak.srce.hr
CH Bushweller, G Bhat, LJ Letendre… - Journal of the …, 1975 - ACS Publications
Examination of the* H dnmr spectra of 3, 3: 6, 6-bis (tetramethylene-2, 2, J, 4)-. $-tetrathiane provided activation parameters for the s-tetrathiane twist to chair (AH*= 14.7±0.5 kcal/mol, AS…
Number of citations: 44 pubs.acs.org
JH Botkin, DA Forsyth, DJ Sardella - Journal of the American …, 1986 - ACS Publications
The 1-methylcyclopentyl cation is shown to have the twist conformation through the additivity characteristics of the NMR isotope shifts at C+ induced by/3-deuteration. The trans-2, 5-d1 …
Number of citations: 23 pubs.acs.org
FR Spitz, J Cabral, P Haake - Journal of the American Chemical …, 1986 - ACS Publications
In orderto test the proposal that metal ionassociation affects bond angles in phosphate anions, the effect of metal ions on the one bond PH coupling constant, VPH, in phosphinate ion (…
Number of citations: 18 pubs.acs.org

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